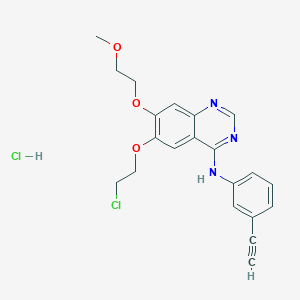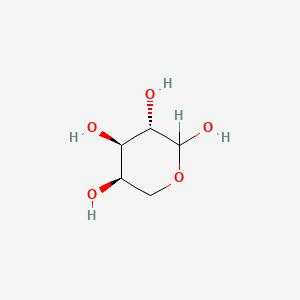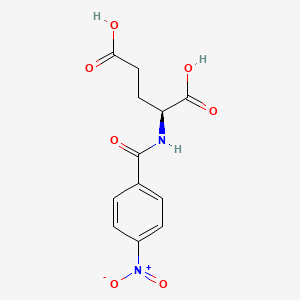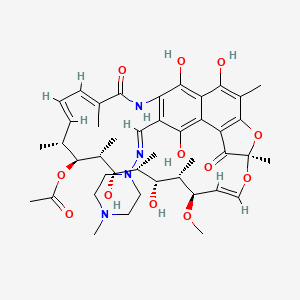
2-(2,3-Dichlorophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,3-Dichlorophenyl)azetidine” is a chemical compound with the molecular formula C9H9Cl2N. It has a molecular weight of 202.08 .
Molecular Structure Analysis
The molecular structure of “2-(2,3-Dichlorophenyl)azetidine” can be analyzed using density functional theory (DFT) calculations. These calculations can provide optimized geometries, vibrational wavenumbers, highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energies, and other properties .
Chemical Reactions Analysis
The reactivity of azetidines, including “2-(2,3-Dichlorophenyl)azetidine”, is driven by a considerable ring strain. This makes them excellent candidates for ring-opening and expansion reactions .
Physical And Chemical Properties Analysis
Physical properties of “2-(2,3-Dichlorophenyl)azetidine” include its color, density, hardness, and melting and boiling points . Its chemical properties include its reactivity and the ability to undergo specific chemical changes .
Applications De Recherche Scientifique
Synthesis of Functionalized Azetidines
The aza Paternò–Büchi reaction is a notable method for synthesizing functionalized azetidines. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component, which is efficient for creating azetidines with high regio- and stereoselectivity . This method is particularly useful for the rapid assembly of small rings, which are prevalent in complex natural products and pharmaceutical compounds.
Heterocyclic Amino Acid Derivatives
Azetidine compounds, including those derived from 2-(2,3-Dichlorophenyl)azetidine, are used to synthesize new heterocyclic amino acid derivatives. These derivatives are achieved through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . Such compounds have potential applications in drug development due to their unique biological activities.
Pharmaceutical Scaffolds
Incorporating azetidine rings into pharmaceutical scaffolds can result in improved pharmacokinetic properties . The presence of the azetidine moiety in drug molecules can enhance their efficacy and stability, making them valuable in the design of new medications.
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura cross-coupling reaction is a technique used to diversify heterocyclic amino acid derivatives containing azetidine rings . This process involves the cross-coupling of brominated pyrazole–azetidine hybrids with boronic acids, leading to the synthesis of novel compounds with potential pharmacological applications.
Photochemical Behavior Study
The study of the photochemical behavior of azetidines, including 2-(2,3-Dichlorophenyl)azetidine, provides insights into their reactivity and potential applications in photochemistry . Understanding the excited state dynamics and relaxation pathways of azetidines can inform their use in photoreactive materials or photo-initiated synthesis.
Natural Product Synthesis
Azetidines are found in numerous natural products, and their synthesis often involves methods like the aza Paternò–Büchi reaction . The ability to synthesize azetidines efficiently allows for the exploration of natural product analogs and the discovery of new bioactive compounds.
Orientations Futures
Mécanisme D'action
Target of Action
This compound is a type of azetidine, a class of organic compounds that have been found to have various biological activities .
Mode of Action
Azetidines are generally synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines have been found to be incorporated into pharmaceutically relevant scaffolds, resulting in improved pharmacokinetic properties and metabolic stability .
Pharmacokinetics
Azetidines have been shown to improve pharmacokinetic properties when incorporated into pharmaceutical scaffolds .
Result of Action
Azetidines have been found to have various biological activities .
Action Environment
The synthesis of azetidines, including 2-(2,3-dichlorophenyl)azetidine, involves photochemical conditions , suggesting that light exposure may influence the compound’s synthesis and potentially its action.
Propriétés
IUPAC Name |
2-(2,3-dichlorophenyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-1-2-6(9(7)11)8-4-5-12-8/h1-3,8,12H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKNSJYXKGDLJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol](/img/no-structure.png)






![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)

![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)
